2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Description

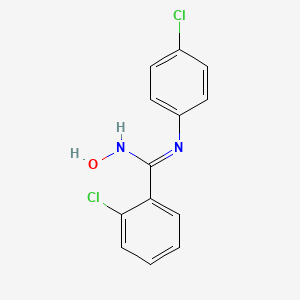

2-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a substituted carboximidamide derivative characterized by a benzene ring with a chlorine atom at the 2-position, a 4-chlorophenyl group attached via an imine nitrogen, and an N'-hydroxycarboximidamide functional group (Fig. 1).

Chemical Formula: C₁₃H₁₀Cl₂N₂O

Molecular Weight: 281.14 g/mol .

Properties

IUPAC Name |

2-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(17-18)11-3-1-2-4-12(11)15/h1-8,18H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPWICDBNDGMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)Cl)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets in biological systems. The compound is known to induce apoptosis in certain cell lines by activating caspase pathways. It binds to specific receptors or enzymes, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Chloro-N-(4-Chlorophenyl)-N'-Hydroxybenzenecarboximidamide

- Key Difference : The chlorine substituent on the benzene ring is at the 4-position instead of the 2-position.

- Molecular Weight : 281.14 g/mol (identical to the target compound) .

N-(2-Chlorophenyl)-N'-Hydroxybenzenecarboximidamide

- Key Difference : The chlorophenyl group is substituted at the 2-position rather than the 4-position.

- Impact : Altered spatial arrangement may influence solubility and intermolecular interactions.

- Molecular Weight : 246.69 g/mol (due to absence of one chlorine atom) .

3-[(4-Chlorophenyl)Sulfonylmethyl]-N'-Hydroxybenzenecarboximidamide

- Key Difference : Incorporates a sulfonylmethyl (-SO₂CH₂-) linker between the benzene ring and the 4-chlorophenyl group.

- Molecular Weight : 324.79 g/mol .

2-[(4-Chlorophenyl)Sulfanyl]-N'-Hydroxy-3-Pyridinecarboximidamide

- Key Difference : Replaces the benzene ring with a pyridine ring and includes a sulfanyl (-S-) linker.

- Impact : The pyridine ring introduces basicity, while the sulfanyl group may confer redox activity or metal-binding properties.

- Molecular Weight: Not explicitly stated, but estimated ~310–330 g/mol .

Physicochemical Properties

Biological Activity

2-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide features a chloro group and a hydroxy group attached to a benzenecarboximidamide backbone. This configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is primarily mediated through its interaction with specific enzymes and receptors. The compound may modulate enzyme activity, leading to various biochemical effects. For instance, it has been shown to inhibit certain kinases, which are crucial in cancer cell signaling pathways.

Biological Activities

-

Anticancer Activity :

- Studies indicate that 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated an IC50 value indicating effective inhibition of cell growth.

- Case Study : In a recent study evaluating its efficacy against non-small cell lung cancer (NSCLC) cells, the compound showed enhanced cell growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in oncology.

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases such as Alzheimer's.

- Table 1 : Inhibition Potency of 2-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Enzyme IC50 (µM) AChE 5.2 ± 0.3 BuChE 3.8 ± 0.1 -

Antimicrobial Activity :

- Preliminary studies have indicated that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria. This opens avenues for its use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide can be attributed to its structural components:

- The presence of the chloro group increases lipophilicity, enhancing membrane permeability.

- The hydroxy group may facilitate hydrogen bonding with biological targets, improving binding affinity.

Computational Studies

Recent computational studies employing molecular docking techniques have provided insights into the binding interactions between the compound and target enzymes. These studies suggest that specific interactions at the active sites contribute significantly to its inhibitory effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide?

A multistep synthesis is typically employed, starting with condensation reactions between substituted anilines and acylating agents. For example:

- Step 1 : React 4-chloroaniline with a chloroacetyl chloride derivative to form an intermediate acetamide.

- Step 2 : Introduce the hydroxybenzenecarboximidamide moiety via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Control reaction temperatures (0–5°C for exothermic steps) and use anhydrous solvents to minimize hydrolysis by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).

- IR Spectroscopy : Validate the presence of C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

- Validation Tools : Use SHELXL for refinement and PLATON to check for twinning, disorder, or missed symmetry .

- Data Collection : High-resolution datasets (≤1.0 Å) reduce ambiguities in electron density maps.

- Example : For related benzamide derivatives, anisotropic displacement parameters (ADPs) must be refined to account for thermal motion .

Q. What computational strategies predict the compound’s potential biological activity?

- Molecular Docking : Target enzymes (e.g., cytochrome P450) using AutoDock Vina with flexible ligand settings.

- QSAR Models : Train models on halogenated benzamide datasets to estimate IC₅₀ values for antifungal/antitumor activity .

- ADMET Prediction : SwissADME or pkCSM to evaluate solubility, bioavailability, and toxicity risks.

Q. How should researchers address unexpected by-products in the synthesis?

- Analytical Workflow :

HPLC-MS : Identify by-product molecular weights and fragmentation patterns.

Isolation : Use preparative TLC or flash chromatography for structural elucidation via 2D NMR.

- Root-Cause Analysis : Trace impurities to incomplete precursor purification or side reactions (e.g., overalkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.